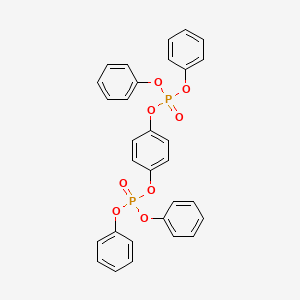

tetraphenyl 1,4-phenylene bis(phosphate)

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O8P2/c31-39(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-40(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECLNCPBBUHRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetraphenyl 1,4 Phenylene Bis Phosphate and Its Analogues

Esterification Routes for Bis(phosphate) Formation

The formation of the phosphate (B84403) ester linkages in tetraphenyl 1,4-phenylene bis(phosphate) and its analogues is achieved through esterification, a reaction that can be approached in a direct or sequential manner.

Direct synthesis, or one-pot synthesis, involves the simultaneous reaction of all precursors. A common direct method is transesterification. For instance, an analogue, bisphenol AP bis(diphenyl phosphate) (BAPDP), is synthesized via the transesterification of triphenyl phosphate with bisphenol AP. mdpi.comresearchgate.net This approach can be adapted for tetraphenyl 1,4-phenylene bis(phosphate) by reacting hydroquinone (B1673460) with an excess of triphenyl phosphate. The reaction is typically catalyzed by a Lewis acid or a phenolate (B1203915) salt and driven to completion by the removal of the phenol (B47542) byproduct. mdpi.com

Another direct approach involves the reaction of a dihydroxy compound with a diaryl phosphoryl chloride. While not explicitly detailed for tetraphenyl 1,4-phenylene bis(phosphate) in the provided context, this method is a standard procedure for creating such esters.

A prevalent and highly adaptable method for synthesizing aryl bis(phosphate) esters is the sequential reaction involving phosphorus oxychloride (POCl₃). This two-step process offers greater control over the reaction and can lead to higher purity products. researchgate.netgoogle.com

In the first step, the dihydroxy compound (e.g., hydroquinone for the target molecule, or resorcinol (B1680541)/bisphenol A for its analogues) is reacted with an excess of phosphorus oxychloride, often in the presence of a catalyst, to form an intermediate dichlorophosphate (B8581778). google.comgoogle.com The excess POCl₃ is then removed, typically by distillation, which is a critical step to prevent the formation of undesired byproducts like triphenyl phosphate in the subsequent step. google.com

In the second step, the dichlorophosphate intermediate is reacted with a monohydroxy aromatic compound, such as phenol, to yield the final bis(phosphate) ester. researchgate.netgoogle.com This sequential addition allows for the precise construction of the molecule. For example, the synthesis of resorcinol bis(2,6-dimethyl aryl phosphate) follows this pathway, where resorcinol is first reacted with POCl₃ and then with 2,6-xylenol. google.com

Identification and Utilization of Key Precursor Compounds

The structural backbone and the phosphate moieties of tetraphenyl 1,4-phenylene bis(phosphate) and its analogues are derived from specific phenolic starting materials and phosphorylating agents.

The primary precursors for the synthesis of tetraphenyl 1,4-phenylene bis(phosphate) are hydroquinone, which forms the central 1,4-phenylene bridge, and phenol, which provides the terminal phenyl groups. The phosphorus atom is introduced via a phosphorylating agent.

Key Precursors for Tetraphenyl 1,4-Phenylene Bis(Phosphate):

Dihydroxy Phenolic Precursor: Hydroquinone (1,4-dihydroxybenzene)

Monohydroxy Phenolic Precursor: Phenol

Phosphorylating Agent: Phosphorus Oxychloride (POCl₃) or Triphenyl Phosphate (TPP)

The following table summarizes the key precursors for the target compound and its common analogues.

| Final Product | Dihydroxy Phenolic Precursor | Monohydroxy Phenolic Precursor | Primary Phosphorylating Agent |

| Tetraphenyl 1,4-phenylene bis(phosphate) (HDP) | Hydroquinone | Phenol | Phosphorus Oxychloride researchgate.net |

| Resorcinol bis(diphenyl phosphate) (RDP) | Resorcinol | Phenol | Phosphorus Oxychloride google.com |

| Bisphenol A bis(diphenyl phosphate) (BDP) | Bisphenol A | Phenol | Phosphorus Oxychloride google.comgoogle.com |

| Bisphenol AP bis(diphenyl phosphate) (BAPDP) | Bisphenol AP | (from Triphenyl Phosphate) | Triphenyl Phosphate (Transesterification) mdpi.com |

This table is generated based on established synthetic routes for these compounds.

The versatility of the synthetic routes, particularly the sequential esterification with phosphorus oxychloride, allows for the creation of a wide array of structural analogues by varying the phenolic precursors. This structural diversity is crucial for fine-tuning the physical and chemical properties of the resulting bis(phosphate) esters, such as their melting point, thermal stability, and efficacy as flame retardants.

For instance, replacing hydroquinone with other dihydroxy compounds like resorcinol or bisphenol A leads to the formation of RDP and BDP, respectively. google.comresearchgate.net Furthermore, the terminal aromatic groups can be modified by using substituted phenols instead of phenol in the second step of the sequential synthesis. An example is the synthesis of resorcinol bis(2,6-dimethyl aryl phosphate), which utilizes 2,6-xylenol as the monohydroxy phenolic precursor. google.com The exploration of bio-based phenolic compounds, such as those derived from gallic acid or other plant products, is also an area of increasing interest for creating novel phosphorus-based flame retardants. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The efficiency and selectivity of the synthesis of tetraphenyl 1,4-phenylene bis(phosphate) and its analogues are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, catalyst choice, and reactant stoichiometry.

Catalysts: A variety of catalysts are employed to facilitate the esterification reactions. In transesterification routes, sodium phenolate has been shown to be effective. mdpi.com For reactions involving phosphorus oxychloride, Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or magnesium chloride (MgCl₂) are commonly used. google.comgoogle.com The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of byproducts.

Temperature and Reaction Time: The reaction temperatures are carefully controlled throughout the synthesis. For sequential reactions with POCl₃, the initial reaction with the dihydroxy compound is often carried out at a lower temperature (e.g., 100-120°C), followed by a higher temperature (e.g., 140-155°C) for the second step with the monohydroxy phenol. google.comgoogle.com Reaction times can range from a few hours to several hours for each step, and progress is often monitored using techniques like liquid chromatography to ensure completion. google.com

Stoichiometry and Purification: The molar ratios of the reactants are a critical factor. In sequential syntheses, an excess of phosphorus oxychloride is used in the first step to ensure complete conversion of the dihydroxy compound. google.com After the reaction, the crude product is typically purified through a series of washing steps, including acidic and alkaline washes, to remove unreacted precursors, catalysts, and acidic byproducts. google.comgoogle.com This purification is essential to achieve a high-purity product with a low acid number, which is a crucial quality parameter for these compounds. google.com For example, a synthesis of HDP reported a yield exceeding 90% after purification. researchgate.net

The following table provides a summary of typical reaction conditions reported for the synthesis of analogous bis(phosphate) esters.

| Product/Analogue | Catalyst | Reaction Temperature (°C) | Key Optimization Notes | Reported Yield |

| Bisphenol A bis(diphenyl phosphate) (BDP) | Aluminum Chloride, Magnesium Chloride, etc. google.com | 100-135 google.com | Sequential reaction with POCl₃, removal of excess POCl₃ is critical. google.comgoogle.com | High |

| Resorcinol bis(2,6-dimethyl aryl phosphate) | Zinc Chloride, Aluminum Chloride, etc. google.com | 110-155 google.com | Two-step temperature profile; purification by washing. google.com | 97% google.com |

| Bisphenol AP bis(diphenyl phosphate) (BAPDP) | Sodium Phenolate mdpi.com | 70 up to 230 mdpi.com | Transesterification; phenol byproduct removed by evaporation. mdpi.com | 81.5% mdpi.com |

| Hydroquinone bis(diphenyl phosphate) (HDP) | Not specified | Not specified | Synthesis via an intermediate from hydroquinone and POCl₃, followed by reaction with phenol. researchgate.net | >90% researchgate.net |

This table synthesizes data from various sources on analogous compounds to illustrate common optimization parameters.

Catalytic Systems in Esterification Processes

The synthesis of tetraphenyl 1,4-phenylene bis(phosphate), also known as hydroquinone bis(diphenyl phosphate) (HDP), and its analogues typically involves either direct phosphorylation or transesterification, where catalytic systems are essential for achieving high yields and reaction rates.

In direct phosphorylation, hydroquinone is reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a catalyst. Lewis acids are commonly employed to facilitate this reaction. For the synthesis of related aryl phosphates, catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and magnesium chloride (MgCl₂) have proven effective. google.comgoogle.com For instance, in the synthesis of resorcinol bis(2,6-dimethyl aryl phosphate), a related isomer, zinc chloride or aluminum chloride is used in quantities of 0.3–3% by weight relative to the phosphorus oxychloride. google.com

Transesterification represents an alternative and widely used pathway. This method involves the reaction of a precursor phosphate, such as triphenyl phosphate (TPP), with a diol like hydroquinone or bisphenol A. This reaction is often catalyzed by alkali metal salts. A notable example is the synthesis of bisphenol AP bis(diphenyl phosphate) (BAPDP), where sodium phenolate is used as a catalyst. mdpi.comresearchgate.net The catalyst is typically used in small molar quantities relative to the reactants. Another approach for synthesizing bisphenol A bis(diphenyl phosphate) (BDP) involves the melt polycondensation of phenylphosphonic dichloride and bisphenol A, catalyzed by AlCl₃ under solvent-free conditions. rsc.org

The choice of catalyst is critical and depends on the specific reactants and desired reaction pathway, influencing both the reaction speed and the purity of the final product.

Table 1: Catalytic Systems in Aryl Bis(Phosphate) Synthesis

| Compound | Synthetic Method | Catalyst | Reference |

|---|---|---|---|

| Resorcinol Bis(2,6-dimethyl aryl phosphate) | Direct Phosphorylation | Zinc Chloride, Aluminum Chloride, Magnesium Chloride | google.com |

| Resorcinol Bis(diphenyl phosphate) | Direct Phosphorylation | Zinc Chloride | google.com |

| Bisphenol AP Bis(diphenyl phosphate) | Transesterification | Sodium Phenolate | mdpi.comresearchgate.netnih.gov |

| Polymeric Bisphenol A Bis(diphenyl phosphate) | Melt Polycondensation | Aluminum Chloride (AlCl₃) | rsc.org |

Influence of Solvent and Temperature on Reaction Kinetics

Solvent and temperature are critical parameters that significantly influence the kinetics of esterification and transesterification reactions for producing aryl bis(phosphates).

Temperature: These reactions are typically conducted at elevated temperatures, often ranging from 110°C to 230°C. google.commdpi.com High temperatures are necessary to overcome the activation energy of the reaction and to facilitate the removal of volatile byproducts, such as phenol in transesterification reactions or hydrogen chloride (HCl) in direct phosphorylations with phosphorus oxychloride. mdpi.comchemicalbook.com For example, the synthesis of BAPDP involves gradually increasing the temperature to 220–230°C to drive off the phenol byproduct, thereby shifting the reaction equilibrium towards the product. mdpi.comresearchgate.net Similarly, the synthesis of resorcinol bis(2,6-dimethyl aryl phosphate) involves a multi-step temperature profile, starting at 110-115°C and increasing to 145-155°C to ensure the reaction proceeds to completion. google.com

Solvent: While some syntheses, like melt polycondensation, are performed under solvent-free conditions, others utilize high-boiling point, inert solvents. rsc.orgumd.edu The solvent's role is to dissolve the reactants, facilitate heat transfer, and in some cases, to control the reaction temperature through reflux. In the synthesis of a polyphenylphosphonate, dichloromethane (B109758) (DCM) is used as the solvent in an interfacial polycondensation reaction. lp.edu.ua In other preparations, the reaction may be carried out in a solvent like xylene. google.com The choice of solvent can affect reaction rates and may also influence the side-reaction profile, impacting the final product's purity. For many industrial-scale preparations, solvent-free (melt) conditions are preferred to reduce cost and environmental impact. umd.eduresearchgate.net

Purification Methodologies Post-Synthesis

Post-synthesis purification is a critical step to remove unreacted starting materials, catalysts, and reaction byproducts, ensuring the final product meets the required purity standards. The purification of tetraphenyl 1,4-phenylene bis(phosphate) and its analogues typically involves a multi-step process.

A common procedure involves a series of washing steps. epa.govgoogle.comgoogle.com

Acidic/Chelating Agent Wash: The crude product is first washed with a dilute acidic aqueous solution (e.g., hydrochloric acid, phosphoric acid) or a chelating agent composition to remove metal-based catalyst residues. google.comgoogle.com

Alkali Wash: This is followed by a wash with a dilute alkali solution, such as aqueous sodium hydroxide (B78521) or sodium hydrogencarbonate, to neutralize any acidic impurities like residual HCl or partial esterification products. epa.govyoutube.com

Water Wash: One or more water washes are then performed to remove any remaining salts and water-soluble impurities. epa.govgoogle.com

After the washing sequence, the organic layer containing the phosphate ester is separated and dried. Drying is often achieved by heating under reduced pressure (vacuum distillation) to remove water and any other volatile components. epa.govgoogle.comgoogle.com For further purification, the product may be treated with activated charcoal to remove color impurities, followed by filtration. epa.gov In some cases, an acid scavenger, such as an epoxy compound, is added to the dried product to scavenge any trace acidity that could affect the product's long-term stability. google.comgoogle.com For solid products, recrystallization from a suitable solvent is an effective final purification step.

Synthetic Pathways to Related Phenylene Bis(Phosphate) Isomers and Derivatives

Synthesis of Tetraphenyl 1,3-Phenylene Bis(Phosphate) (Resorcinol Bis(Diphenyl Phosphate))

Resorcinol bis(diphenyl phosphate) (RDP), the 1,3-isomer, is a widely used commercial flame retardant. Its synthesis is typically achieved through the reaction of resorcinol with phosphorus oxychloride (POCl₃) and phenol. google.com A common industrial method involves a two-step process:

Intermediate Formation: Resorcinol is first reacted with an excess of POCl₃, often in the presence of a catalyst like zinc chloride or aluminum chloride. This reaction is conducted at elevated temperatures (e.g., 80-115°C) to form an intermediate product. google.com

Phenolation: The intermediate is then reacted with phenol, again at a high temperature (e.g., 120-125°C), to yield the final RDP product. google.com

The reaction is carefully controlled to manage the exothermic nature and the evolution of HCl gas. After the reaction, the crude RDP is purified through a series of steps including washing to remove the catalyst and acidic byproducts, and vacuum distillation to remove any unreacted phenol and other volatiles. google.com

Synthetic Routes to Bisphenol A Bis(Diphenyl Phosphate) and Analogues

Bisphenol A bis(diphenyl phosphate) (BDP) is a key oligomeric phosphate ester flame retardant. A primary synthetic route is the transesterification of triphenyl phosphate (TPP) with bisphenol A (BPA). wikipedia.org This reaction is typically performed at high temperatures in the presence of a catalyst.

A similar analogue, bisphenol AP bis(diphenyl phosphate) (BAPDP), is synthesized via a catalytic transesterification of triphenyl phosphate (TPP) and bisphenol AP. mdpi.comresearchgate.net The process involves:

Heating TPP to approximately 70°C to form a solution.

Adding bisphenol AP and stirring for about an hour.

Introducing a sodium phenolate catalyst and stirring.

Gradually increasing the temperature to 220–230°C over 1.5 hours to evaporate the phenol byproduct. mdpi.comresearchgate.net

This method results in a high yield (around 81.5%) of the desired product. mdpi.com An alternative "green" synthetic route involves the melt polycondensation of phenylphosphonic dichloride and bisphenol A, using AlCl₃ as a catalyst under solvent-free conditions. rsc.org

Table 2: Example Synthesis Conditions for BDP Analogues

| Product | Reactants | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bisphenol AP Bis(diphenyl phosphate) | Triphenyl Phosphate, Bisphenol AP | Sodium Phenolate | 70°C to 230°C | 81.5% | mdpi.comresearchgate.net |

| Polymeric Bisphenol A Bis(diphenyl phosphate) | Phenylphosphonic Dichloride, Bisphenol A | AlCl₃ | Not specified (Melt) | Not specified | rsc.org |

Derivatization Strategies for Functional Modification of Bis(phosphate) Structures

Functional modification of bis(phosphate) structures is a key strategy for tailoring their physical and chemical properties for specific applications. These derivatization strategies can target the central bridging diol or the outer phenyl groups.

One approach involves replacing the standard hydroquinone or bisphenol A core with a different functional diol. For example, reacting 4,4′-disulfaneyldiphenol with diphenyl chlorophosphate yields disulfanediylbis(4,1-phenylene) tetraphenyl bis(phosphate), introducing a disulfide linkage into the backbone which can impart unique thermal or redox properties. abo.fi

Another strategy is to alter the groups attached to the phosphorus atom. Instead of diphenyl phosphate groups, other aryl or alkyl groups can be introduced. For instance, reacting resorcinol with 2,6-xylenol and phosphorus oxychloride produces resorcinol bis(2,6-dimethyl aryl phosphate), which has different steric and electronic properties compared to the standard RDP. google.com

Furthermore, functional groups can be attached to create amphiphilic molecules. A novel hydroquinone derivative, disodium (B8443419) p-phenylene diisostearyl diphosphate, was synthesized by attaching a C18 isostearyl alkyl chain phosphate to the hydroquinone moiety. nih.gov This modification dramatically changes the solubility and surface-active properties of the molecule. nih.gov Derivatization can also be used to improve detection in analytical methods, such as using 3-aminomethyl pyridine (B92270) (AMPy) to tag phosphate metabolites for HILIC-MS/MS analysis, a technique that could be adapted for synthetic derivatives. nih.gov These strategies demonstrate the versatility of bis(phosphate) chemistry in creating a wide array of functional molecules.

Chemical Reactivity and Mechanistic Studies

General Reaction Pathways of Aryl Phosphate (B84403) Esters

Aryl phosphate esters, the chemical class to which tetraphenyl 1,4-phenylene bis(phosphate) belongs, are defined by a central phosphorus atom double-bonded to one oxygen and single-bonded to three other oxygen atoms, each linked to an aryl (aromatic ring) group. nih.gov The reactivity of these molecules is dominated by reactions at the phosphorus center.

Key reaction pathways include:

Hydrolysis: This is a primary reaction where the P-O-Ar bond is broken by reacting with water. epa.govnih.govresearchgate.net This process can be catalyzed by acids or bases and results in the formation of diaryl phosphates and phenols, and can proceed further to phosphoric acid. epa.govnih.gov The rate of hydrolysis is influenced by the specific aryl groups attached; electron-withdrawing groups tend to speed up the reaction. frontiersin.org For many aryl phosphates, hydrolysis is quite slow under neutral pH conditions. epa.gov

Nucleophilic Substitution: A wide range of nucleophiles can attack the electrophilic phosphorus atom, displacing one of the aryloxy groups in a concerted displacement reaction. rsc.org This is a fundamental process in their chemistry.

Pyrolysis: When subjected to high temperatures, aryl phosphate esters undergo thermal decomposition. This process can cleave both P-O and C-O bonds, leading to the formation of various phosphorus-containing species and aromatic compounds. nih.govresearchgate.net This thermal instability is crucial for their function as flame retardants.

Transesterification: In the presence of alcohols or phenols, an exchange of the aryl groups can occur, which is a key reaction in synthesizing different types of phosphate esters. smolecule.com

Role in Chemical Transformations and Processes

Participation in Polymerization Reactions and Macromolecular Architecture

Tetraphenyl 1,4-phenylene bis(phosphate), commonly known by the acronym RDP (Resorcinol bis(diphenyl phosphate)), can be incorporated into polymers both as an additive and as a reactive comonomer. deakin.edu.auresearchgate.net When used as an additive, it is physically blended with the polymer, for example, in polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) blends. researchgate.netmasjaps.com

As a reactive monomer, it can be built directly into the polymer backbone. For instance, in the synthesis of polyesters, RDP can participate in polycondensation reactions. Its structure allows it to be linked within the main chain, creating a copolyester. This covalent bonding permanently locks the flame retardant properties into the material, preventing it from leaching out over time.

The incorporation of the bulky, rigid RDP molecule into a polymer chain disrupts the regular, ordered packing of the polymer's macromolecules. This change in architecture typically leads to:

Increased Amorphous Content: The disruption of chain packing reduces the degree of crystallinity.

Altered Thermal Properties: The change in molecular arrangement can affect properties like the glass transition temperature (Tg).

Modified Mechanical Properties: The bulky groups can impact the flexibility and strength of the final polymer. smolecule.comstonybrook.edu

This ability to modify the polymer structure while simultaneously imparting flame retardancy makes it a versatile component in polymer chemistry.

Mechanisms of Action as a Flame Retardant Component in Polymer Systems

RDP is an effective flame retardant that functions through a combination of actions in both the solid (condensed) phase and the gas phase of a fire. researchgate.netmdpi.com This dual-mode action is a hallmark of many phosphorus-based flame retardants. mdpi.com

During the initial stages of a fire, the heat causes the polymer to decompose. In the condensed phase, RDP's primary role is to promote the formation of a stable, insulating layer of char on the material's surface. deakin.edu.auresearchgate.netvu.edu.au This mechanism proceeds through several steps:

Decomposition and Acid Formation: The high temperature causes RDP to decompose, forming phosphoric and polyphosphoric acid species. researchgate.net

Catalytic Dehydration: These acidic species act as powerful catalysts, promoting the dehydration of the underlying polymer. vu.edu.au This process removes water molecules from the polymer structure.

Cross-linking and Charring: The dehydration facilitates cross-linking reactions within the polymer chains, leading to the formation of a carbonaceous, thermally stable char. vu.edu.auresearchgate.net

This char layer serves as a critical physical barrier that:

Insulates the virgin polymer below from the heat of the flame. mdpi.com

Limits the release of flammable volatile gases that would otherwise fuel the fire. mdpi.com

Restricts the flow of oxygen to the polymer surface, inhibiting combustion. researchgate.net

The result is a significant increase in the amount of residue left after thermal decomposition, a key indicator of condensed phase activity. deakin.edu.auresearchgate.net

Simultaneously, some of the phosphorus-containing compounds produced during the thermal decomposition of RDP are volatile and escape into the gas phase (the flame itself). researchgate.netmdpi.com In the flame, a self-sustaining chain reaction occurs, driven by highly energetic and reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. mdpi.comresearchgate.net

The volatile phosphorus species released from RDP act as radical scavengers. They interrupt the combustion chain reaction through a process called flame inhibition or radical quenching. ruicoglobal.commdpi.com The mechanism involves:

Release of Phosphorus Radicals: Decomposition of RDP in the flame generates phosphorus-containing radicals, such as PO• and HPO•. ruicoglobal.comresearchgate.net

Radical Trapping: These phosphorus radicals react with the highly reactive H• and OH• radicals, converting them into less reactive species. mdpi.comresearchgate.net For example, a key reaction is the catalytic cycle where PO• radicals effectively remove H• and OH• radicals from the flame. researchgate.net

By "poisoning" the flame in this way, the combustion process is slowed down, the flame temperature is reduced, and in some cases, the flame is extinguished. ruicoglobal.commdpi.com

The performance of RDP as a flame retardant can be significantly boosted by using it in combination with other additives, creating a synergistic effect where the total effect is greater than the sum of the individual components. researchgate.net

With Nitrogen Compounds: A common synergy is with nitrogen-containing compounds like melamine (B1676169) or its derivatives. The nitrogen compounds can also promote char formation and can release non-flammable gases (like ammonia, NH₃) upon decomposition. ruicoglobal.com This dilutes the flammable gases in the flame zone and aids the charring process initiated by the phosphorus compound, representing a combined gas and condensed phase synergistic action. mdpi.comruicoglobal.com

With Metal Hydroxides: Additives like aluminum hydroxide (B78521) (Al(OH)₃) or magnesium hydroxide (Mg(OH)₂) work via an endothermic (heat-absorbing) decomposition, releasing water vapor. mdpi.commdpi.com This cools the polymer surface and dilutes the oxygen and flammable gases in the gas phase. mdpi.com When combined with RDP, this cooling effect can enhance the efficiency of the char formation process. The resulting char can also be physically strengthened by the resulting metal oxides (e.g., Al₂O₃, MgO). mdpi.com

These synergistic systems create a more robust and multi-faceted flame retardant strategy, attacking the fire cycle at multiple points.

Data Tables

Table 1: Chemical Identity of Tetraphenyl 1,4-phenylene bis(phosphate)

| Property | Value |

| Common Name | Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) |

| Synonym | Tetraphenyl 1,4-phenylene bis(phosphate) chemspider.com |

| CAS Number | 57583-54-7 |

| Chemical Formula | C₃₀H₂₄O₈P₂ |

| Molar Mass | 574.45 g/mol |

Table 2: Summary of Flame Retardant Mechanisms for RDP

| Phase | Primary Mechanism | Key Actions |

| Condensed Phase | Char Formation | Decomposes to form phosphoric acids; Catalyzes dehydration and cross-linking of the polymer; Forms an insulating char barrier. deakin.edu.auvu.edu.auresearchgate.net |

| Gas Phase | Radical Quenching | Releases volatile phosphorus species (e.g., PO•); Scavenges energetic H• and OH• flame radicals; Interrupts the combustion chain reaction. researchgate.netruicoglobal.comresearchgate.net |

Functionality in Catalytic Systems (e.g., as non-flammable dispersing media)

Tetraphenyl 1,4-phenylene bis(phosphate) possesses inherent properties that make it a candidate for use as a non-flammable dispersing medium in certain catalytic systems. Its high thermal stability and non-flammable nature, primarily leveraged in its application as a fire-retardant additive and hydraulic fluid, are advantageous in catalytic processes that operate under high temperatures and pressures where fire risk is a significant concern. super-lube.comatlanticlubes.comcondat-lubricants.comshell.comquakerhoughton.com

Phosphate esters, as a class, are used in the formulation of fire-resistant hydraulic fluids, some of which are synthetic organic esters combined with performance additives. atlanticlubes.comshell.com These fluids are designed to have high flash points, high fire points, and high auto-ignition temperatures, making them inherently safer than mineral oils in environments with ignition sources. shell.comquakerhoughton.com For instance, certain phosphate ester-based hydraulic fluids will not ignite even when sprayed at high pressures. super-lube.com This non-flammability is a critical attribute for a dispersing medium in catalysis, where exothermic reactions or high-temperature operations are common.

While direct studies detailing the use of tetraphenyl 1,4-phenylene bis(phosphate) specifically as a dispersing medium in catalysis are not extensively documented in the reviewed literature, its physical and chemical properties allow for such a functional role to be inferred. Its excellent thermal stability and compatibility with various materials suggest it can provide a stable, inert environment for catalytic reactions. smolecule.com The bulky phenyl groups contribute to its thermal resistance, a key feature for a dispersing medium. smolecule.com

The table below summarizes the key properties of fire-resistant fluids, which are analogous to the characteristics expected of tetraphenyl 1,4-phenylene bis(phosphate) when used as a non-flammable dispersing medium.

| Property | Significance in Catalytic Dispersing Media | Reference |

| High Flash Point | Reduces the risk of ignition from sparks or high temperatures. | shell.com |

| High Fire Point | The temperature at which the vapor will continue to burn for at least 5 seconds after ignition by an open flame. A high fire point indicates greater fire resistance. | shell.com |

| High Auto-ignition Temperature | The temperature at which the substance will ignite without an external ignition source. A high value is crucial for safety in high-temperature catalytic processes. | shell.com |

| Good Thermal Stability | Ensures the medium does not decompose under the operating conditions of the catalytic reaction, preventing the formation of unwanted byproducts. | smolecule.com |

| Chemical Inertness | The medium should not react with the catalyst, reactants, or products, ensuring the selectivity and efficiency of the catalytic process. | |

| Good Dispersing Ability | The ability to form stable dispersions of the catalyst and reactants, ensuring uniform reaction conditions and efficient mass transfer. | smolecule.com |

Interactions with Diverse Chemical Species and Material Substrates

The interaction of tetraphenyl 1,4-phenylene bis(phosphate) with various chemical species and material substrates is a critical aspect of its functionality, particularly in its applications as a flame retardant and plasticizer. Research has primarily focused on its interactions with polymeric materials and metal surfaces.

Interactions with Polymer Matrices:

Tetraphenyl 1,4-phenylene bis(phosphate) is frequently incorporated into polymer matrices such as polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) to enhance their fire resistance. smolecule.com Its unique structure, featuring a rigid phenylene core and flexible phenyl phosphate groups, allows for good dispersion within polymer matrices, which is crucial for its effectiveness as a flame retardant while maintaining the mechanical integrity of the polymer. smolecule.com Studies on similar aryl phosphates, like resorcinol bis(diphenylphosphate) (RDP), show that during thermal degradation, the phosphate can interact with the polymer degradation products. For example, in polycarbonate, the phosphate can stabilize the carbonate group from alcoholysis, reducing the evolution of bisphenol A and altering the degradation pathway to favor the formation of various alkylphenols and diarylcarbonates.

Interactions with Metal Surfaces:

The interaction of aryl phosphate esters with metal surfaces, particularly iron and its oxides, has been studied in the context of their use as anti-wear additives in lubricants. researchgate.netresearchgate.net These interactions are relevant to understanding the behavior of tetraphenyl 1,4-phenylene bis(phosphate) in applications involving contact with metal components.

The reactivity of aryl phosphate esters with iron oxides is significantly higher than with metallic iron, with the reactivity order being Fe³⁺ > Fe²⁺ > Fe⁺ > Fe. researchgate.net This interaction is described as a Lewis acid (iron oxide) reacting with a Lewis base (the phosphate ester). researchgate.net The reaction leads to the formation of a protective iron polyphosphate film on the metal surface. researchgate.net This film formation is crucial for the anti-wear properties of these esters.

The nature of the interaction and the resulting surface film can vary depending on the conditions:

In the presence of an oxide layer: The phosphate ester reacts with the iron oxide to form a nodular film containing organic species and iron polyphosphate. researchgate.net

On a reduced (clean) metal surface: In the absence of a significant oxide layer, the interaction can lead to the cleavage of the C-O bond in the phosphate ester, resulting in the formation of simple ionic iron phosphate. researchgate.netresearchgate.net

The following table summarizes the observed interactions of aryl phosphate esters with different substrates:

| Substrate | Nature of Interaction | Resulting Products/Effects | Reference |

| Polycarbonate (PC) | Thermal degradation modifier | Reduced evolution of bisphenol A, formation of alkylphenols and diarylcarbonates. | |

| Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) | Lewis acid-base reaction, P-O bond scission | Formation of a protective iron polyphosphate film. | researchgate.net |

| Clean Iron Surfaces | C-O bond cleavage | Formation of ionic iron phosphate. | researchgate.netresearchgate.net |

Investigation of Hydrolytic Stability and Chemical Degradation Pathways

The hydrolytic stability and degradation pathways of tetraphenyl 1,4-phenylene bis(phosphate) are crucial for determining its environmental fate and its performance in applications where it may be exposed to moisture. As a phosphate ester, its hydrolysis typically involves the cleavage of the P-O bond. shell.com

Hydrolytic Stability:

The hydrolysis of phosphate esters is influenced by factors such as pH, temperature, and the electronic nature of the substituent groups. For aryl phosphate esters, the presence of electron-withdrawing groups on the aryl ring generally increases the rate of hydrolysis. The hydrolysis of monoaryl phosphates often exhibits a rate maximum at a specific acid concentration, and the reaction proceeds via phosphorus-oxygen bond fission. researchgate.net

In the case of tetraphenyl 1,4-phenylene bis(phosphate), the phenylene and phenyl groups are not strongly electron-withdrawing, which would suggest a relatively high hydrolytic stability under neutral conditions. However, under acidic or basic conditions, hydrolysis can be accelerated. The general reaction for the hydrolysis of a phosphate ester linkage is the cleavage of the P-O bond to yield phosphoric acid and the corresponding phenolic compounds. smolecule.com

Chemical Degradation Pathways:

Beyond hydrolysis, thermal degradation is a key pathway for the breakdown of tetraphenyl 1,4-phenylene bis(phosphate). Upon heating, it can decompose to form phosphoric acid and various aromatic compounds. smolecule.com The specific degradation products can be influenced by the presence of other materials in a composite.

Studies on analogous aryl phosphates provide insight into the likely degradation mechanisms. The thermal degradation of organophosphorus esters with high levels of oxygenation at the phosphorus atom, such as phosphates, readily generates a phosphorus acid. researchgate.net This acid can then promote crosslinking and char formation in a polymer matrix, which is a key aspect of its flame-retardant action.

The primary degradation reactions for tetraphenyl 1,4-phenylene bis(phosphate) can be summarized as:

Hydrolysis: Reaction with water leading to the cleavage of P-O bonds and the formation of phosphoric acid and hydroquinone (B1673460)/phenol (B47542) derivatives.

Transesterification: Reaction with alcohols or other phenolic compounds, leading to the formation of different phosphate ester derivatives. smolecule.com

Thermal Decomposition: Breakdown at elevated temperatures to form phosphoric acid and various aromatic compounds. smolecule.com

The following table outlines the expected degradation pathways and the key influencing factors.

| Degradation Pathway | Description | Influencing Factors | Key Products | Reference |

| Hydrolysis | Cleavage of P-O ester bonds by water. | pH, temperature, presence of catalysts. | Phosphoric acid, hydroquinone, phenol. | shell.comsmolecule.comresearchgate.net |

| Thermal Decomposition | Breakdown due to heat. | Temperature, presence of other materials (e.g., polymers). | Phosphoric acid, various aromatic compounds. | smolecule.comresearchgate.net |

| Transesterification | Exchange of the organic group of the ester. | Presence of alcohols or phenols, catalysts. | Different phosphate ester derivatives. | smolecule.com |

Redox Chemistry and Electrochemical Behavior

The redox chemistry and electrochemical behavior of tetraphenyl 1,4-phenylene bis(phosphate) are not extensively documented in dedicated studies. However, insights can be drawn from the electrochemical properties of related organophosphorus compounds. Organophosphorus compounds can participate in redox reactions, and their electrochemical behavior can be investigated using techniques like cyclic voltammetry.

Redox Chemistry:

The phosphorus atom in tetraphenyl 1,4-phenylene bis(phosphate) is in the +5 oxidation state, which is the highest common oxidation state for phosphorus. Therefore, it is not readily oxidized further. Reduction of the phosphate group is possible but generally occurs at very negative potentials.

The redox chemistry of systems containing this compound is more likely to involve the aromatic rings or interactions with redox-active metals. For instance, in the presence of strong reducing agents, the phenyl groups could potentially undergo reduction.

Electrochemical Behavior:

Cyclic voltammetry studies of other organophosphorus compounds, such as phosphaferrocenes, show that the introduction of phosphorus atoms into a redox-active framework influences the electrochemical properties. While not directly comparable, these studies indicate that the phosphorus environment can affect oxidation and reduction potentials. researchgate.netacs.org

For a molecule like tetraphenyl 1,4-phenylene bis(phosphate), any electrochemical activity under typical conditions would likely be associated with the aromatic systems. The large, conjugated π-systems of the phenyl and phenylene groups could potentially undergo oxidation or reduction at specific potentials, although these processes would likely require relatively high potentials.

Given the lack of direct experimental data, the following table provides a hypothetical summary of the expected electrochemical characteristics based on the behavior of similar compounds.

| Electrochemical Process | Expected Behavior | Potential Influencing Factors |

| Oxidation | Oxidation of the aromatic rings at high positive potentials. The P(V) center is unlikely to be oxidized. | Solvent, supporting electrolyte, electrode material. |

| Reduction | Reduction of the aromatic rings at negative potentials. Reduction of the phosphate group would require very negative potentials. | Solvent, supporting electrolyte, electrode material. |

It is important to note that without direct experimental evidence, this remains a speculative analysis based on the general electrochemical behavior of aryl phosphate esters and related organophosphorus compounds.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating tetraphenyl 1,4-phenylene bis(phosphate) from complex matrices, such as polymer extracts or environmental samples, and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive organophosphate compounds. Reverse-phase (RP) HPLC is commonly employed for the separation of organophosphate flame retardants. sielc.com In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) and water. sielc.comnih.gov The addition of modifiers like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution. sielc.com For applications requiring mass spectrometry detection, volatile modifiers like formic acid are preferred. sielc.com

Table 1: Typical HPLC Conditions for Analysis of Related Organophosphate Compounds

| Parameter | Condition | Compound Example | Reference |

|---|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Triphenyl phosphate (B84403) | sielc.com |

| Column | Kinetex XBC18 (2.6 µm, 100 mm x 2.1 mm) | Diphenyl phosphate (DPP) | nih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Triphenyl phosphate | sielc.com |

| Mobile Phase | Gradient of Methanol and Water | Diphenyl phosphate (DPP) | nih.gov |

| Detector | UV, Mass Spectrometry (MS) | Triphenyl phosphate | sielc.com |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable organophosphate flame retardants (PFRs). nih.gov This method is effective for identifying and quantifying PFRs in various materials, including polymers from electronic waste. nih.govresearchgate.net The sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. However, the high temperatures required can make GC unsuitable for very large or thermally labile molecules, such as high molecular weight oligomers. researchgate.net For related large PFRs like Bisphenol A bis(diphenyl phosphate) (BPA-BDPP), GC/MS analysis has been demonstrated using shorter columns to achieve practical elution times. researchgate.net

Table 2: Example GC/MS Parameters for Analysis of Related PFRs

| Parameter | Condition | Compound Example | Reference |

|---|---|---|---|

| System | Gas Chromatograph / Mass Spectrometer (GC/MS) | Bisphenol-A-bis(diphenyl phosphate) (BDP) | nih.gov |

| Column | 15 m ZB-5 column | Monomer of BPA-BDPP | researchgate.net |

| Temperature | Temperature gradient up to ~300 °C | Tetra-aryl benzene (B151609) isomers | nih.gov |

| Detector | Mass Spectrometer (MS), Phosphorus-Nitrogen Detector (PND) | Triphenyl phosphate (TPP), Cresyl diphenyl phosphate (CDP) | nih.gov |

Size-Exclusion Chromatography (SEC) is an essential technique for characterizing oligomeric species that may be present in technical-grade tetraphenyl 1,4-phenylene bis(phosphate) or that may form through polymerization or degradation processes. SEC separates molecules based on their hydrodynamic radius, or size in solution. nih.govelementlabsolutions.com Larger molecules elute first as they are excluded from the pores of the chromatography column's packing material, while smaller molecules take a longer path through the pores and elute later. nih.gov This method is particularly valuable for analyzing the distribution of different-sized oligomers in a sample without the need for high temperatures, thus preserving the native state of the complexes. nih.gov

Mass Spectrometry Approaches for Molecular Structure Elucidation and Isomer Differentiation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of tetraphenyl 1,4-phenylene bis(phosphate). When combined with chromatographic separation, it provides unparalleled sensitivity and specificity.

Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for analyzing polar and large molecules like organophosphates. colby.edubiorxiv.org It typically generates protonated molecules [M+H]⁺ or other adducts in positive ion mode, and deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.comnih.gov For phosphate-containing compounds, negative-ion ESI-MS is particularly effective due to the acidity of the phosphate group. nih.govnih.gov The high selectivity of ESI-MS allows for the detection of different phosphate species with minimal fragmentation, which is crucial for analyzing complex mixtures. colby.edu Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing detailed structural information about the molecule. nih.govnih.gov

The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents the state-of-the-art for the quantification and identification of organophosphate flame retardants and their metabolites. nih.govnih.gov This method leverages the separation capabilities of HPLC with the high sensitivity and structural confirmation power of tandem mass spectrometry. nih.gov Ionization is typically achieved using ESI or Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net In tandem MS, a specific precursor ion corresponding to the target analyte is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (a technique known as Multiple Reaction Monitoring or MRM) allows for highly selective and sensitive quantification, even in complex matrices. nih.gov This approach is crucial for differentiating between isomers and confirming the identity of the compound. mdpi.com

Table 3: LC-MS/MS Methodologies for Related Organophosphate Analysis

| Parameter | Description | Compound Example | Reference |

|---|---|---|---|

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Diphenyl phosphate (DPP) | nih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | Diphenyl phosphate (DPhP), Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM), negative polarity | Diphenyl phosphate (DPhP), BDCPP | nih.gov |

| Collision Energy | Step-collision energy (e.g., 10, 40, 80 eV) | Various Organophosphate Flame Retardants (OPFRs) | mdpi.com |

| Quantification | Isotope dilution | Diphenyl phosphate (DPhP), BDCPP | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For large, complex molecules like tetraphenyl 1,4-phenylene bis(phosphate), the analysis requires specific conditions due to the compound's high boiling point, which is predicted to be well above 300°C. service.gov.uk The analysis is typically performed using a high-temperature capillary column, often a low-polarity silarylene phase similar to a 5% diphenyl/95% dimethyl polysiloxane, which is suitable for organophosphorus compounds. spectrabase.com

In the mass spectrometer, the compound undergoes electron impact (EI) ionization, leading to fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For aromatic phosphate esters, the molecular structure is relatively stable due to conjugation. mdpi.commdpi.com The fragmentation of tetraphenyl 1,4-phenylene bis(phosphate) is expected to proceed through the cleavage of the phosphate ester bonds (P-O-C).

Key fragmentation pathways for aromatic organophosphorus flame retardants (OPFRs) often involve the loss of phenoxy radicals or other substituent groups. mdpi.commdpi.com While a specific mass spectrum for HDP is not publicly detailed, analysis of similar aromatic phosphates suggests that characteristic fragments would include ions corresponding to diphenyl phosphate, triphenyl phosphate, and the stable hydroquinone (B1673460) core. nih.govresearchgate.net The detection of these fragments provides strong evidence for the compound's identity.

Table 1: Predicted GC-MS Operating Parameters for Tetraphenyl 1,4-phenylene bis(phosphate) Analysis

| Parameter | Value/Type | Rationale/Comment |

| Injector Temperature | > 300 °C | To ensure complete vaporization of the low-volatility analyte. |

| Column Type | Low-polarity, high-temperature capillary (e.g., 5% phenyl polysiloxane) | Provides good separation for high-boiling organophosphorus compounds. spectrabase.com |

| Oven Program | Temperature ramp up to > 300 °C | To elute the high-molecular-weight compound from the column. |

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard ionization technique for creating reproducible fragmentation patterns. mdpi.com |

| Detector | Quadrupole or Ion Trap Mass Spectrometer | Provides mass-to-charge ratio information for fragment identification. spectrabase.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Phosphorus Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used to determine the concentration of specific elements within a sample. researchgate.net For tetraphenyl 1,4-phenylene bis(phosphate), ICP-MS is employed to precisely quantify the mass percentage of elemental phosphorus, serving as a fundamental quality control measure to confirm the compound's identity and purity against its theoretical composition.

The procedure involves the complete digestion of the organic sample, typically using strong acids like nitric acid in a microwave system, to convert the organically bound phosphorus into a simple inorganic phosphate form in an aqueous solution. researchgate.net The resulting solution is then introduced into the high-temperature argon plasma of the ICP-MS instrument. The plasma atomizes and ionizes the phosphorus atoms. The mass spectrometer then separates the phosphorus ions based on their mass-to-charge ratio, and a detector measures their abundance. nih.gov This technique offers very low detection limits and high accuracy, allowing for a precise comparison between the experimentally measured phosphorus content and the theoretical value calculated from the molecular formula (C₃₀H₂₄O₈P₂). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, a complete picture of the molecular framework of tetraphenyl 1,4-phenylene bis(phosphate) can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. For the symmetrical structure of tetraphenyl 1,4-phenylene bis(phosphate), a relatively simple spectrum is expected. A study synthesizing hydroquinol bis(diphenyl phosphate) (HDP) confirmed its structure using ¹H-NMR. researchgate.net

The spectrum would feature two main sets of signals:

A signal for the protons on the central hydroquinone ring. Due to the molecule's symmetry, these four protons are chemically equivalent and are expected to produce a single sharp peak (singlet). Based on data for hydroquinone itself, this signal would appear in the aromatic region, likely around 6.8-7.2 ppm. hmdb.cachemicalbook.comresearchgate.net

Signals for the protons on the four equivalent phenyl groups. These 20 protons would give rise to complex multiplets in the aromatic region (typically 7.0-7.5 ppm), corresponding to the ortho, meta, and para protons relative to the phosphate linkage. mdpi.com

Table 2: Predicted ¹H NMR Spectral Data for Tetraphenyl 1,4-phenylene bis(phosphate)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hydroquinone ring (4H) | ~ 6.8 - 7.2 | Singlet (s) | 4H |

| Phenyl rings (20H) | ~ 7.0 - 7.5 | Multiplet (m) | 20H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. The high symmetry of tetraphenyl 1,4-phenylene bis(phosphate) significantly simplifies its ¹³C NMR spectrum.

Expected signals include:

Hydroquinone Ring Carbons : Two distinct signals are predicted. One for the four carbons directly bonded to the phosphate-oxygen atoms (C-O-P) and another for the two carbons bearing hydrogen atoms. The C-O-P carbon signal would be shifted downfield due to the electronegative oxygen atom. chemicalbook.comspectrabase.com

Phenyl Ring Carbons : Four distinct signals are predicted for the 24 carbons of the four equivalent phenyl groups: one for the ipso-carbon (C-O-P) and three for the ortho, meta, and para carbons. Coupling to the phosphorus nucleus (²JPC, ³JPC) may cause splitting of these signals. chemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for Tetraphenyl 1,4-phenylene bis(phosphate)

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Hydroquinone (C-O-P) | ~ 145 - 155 | Singlet or Doublet | Signal for 4 equivalent carbons. |

| Hydroquinone (C-H) | ~ 120 - 125 | Singlet | Signal for 2 equivalent carbons. |

| Phenyl (C-O-P, ipso) | ~ 150 | Doublet (²JPC) | Signal for 4 equivalent carbons. |

| Phenyl (C-H, ortho) | ~ 120 - 125 | Singlet or Doublet | Signal for 8 equivalent carbons. |

| Phenyl (C-H, meta) | ~ 128 - 132 | Singlet | Signal for 8 equivalent carbons. |

| Phenyl (C-H, para) | ~ 125 - 128 | Singlet | Signal for 4 equivalent carbons. |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR spectroscopy is a direct and highly effective technique for characterizing phosphorus-containing compounds. researchgate.net The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, resulting in excellent sensitivity and signal dispersion. huji.ac.il For tetraphenyl 1,4-phenylene bis(phosphate), the two phosphorus atoms are in identical chemical environments due to the molecule's symmetry. Therefore, the proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp resonance.

The chemical shift is sensitive to the electronic environment of the phosphorus atom. For pentavalent phosphate esters, the signals typically appear in a characteristic region. huji.ac.ilorganicchemistrydata.org For example, the related polymeric flame retardant bisphenol A bis(diphenyl phosphate) (PBDP) exhibits a single ³¹P NMR peak at -17.51 ppm. researchgate.net The chemical shift of HDP is expected to be in a similar range, confirming the presence of the phosphate ester functional group. researchgate.net A downfield shift can indicate higher electron-withdrawing effects from the substituents. researchgate.net

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and provide a "molecular fingerprint" of a compound. The spectra arise from the vibrations of chemical bonds within the molecule. The structure of tetraphenyl 1,4-phenylene bis(phosphate) was confirmed using FTIR in a study where it was synthesized. researchgate.net

The key characteristic absorption bands in the FTIR spectrum of HDP are expected to be:

P=O Stretching : A strong absorption band typically found in the region of 1290-1310 cm⁻¹. This is a highly characteristic peak for phosphate esters. researchgate.netresearchgate.net

P-O-C (Aryl) Stretching : Strong bands associated with the stretching of the P-O-Ar bonds, usually appearing in the 1100-1250 cm⁻¹ and 900-1000 cm⁻¹ regions. mdpi.comresearchgate.net

C=C Aromatic Stretching : Multiple medium to sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and phenylene rings. researchgate.net

C-H Aromatic Stretching : Signals appearing above 3000 cm⁻¹.

Table 4: Predicted Characteristic FTIR Absorption Bands for Tetraphenyl 1,4-phenylene bis(phosphate)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) Stretch | > 3000 | Medium-Weak |

| C=C (Aromatic) Stretch | 1450 - 1600 | Medium-Strong |

| P=O Stretch | 1290 - 1310 | Strong |

| P-O-C (Aryl) Stretch | 900 - 1250 | Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For tetraphenyl 1,4-phenylene bis(phosphate), the IR spectrum is characterized by a series of absorption bands that correspond to the vibrational modes of its specific chemical bonds. Analysis of the IR spectrum of related compounds, such as triphenyl phosphate, reveals key absorption regions. The spectrum provides evidence for the presence of the phosphate group (P=O and P-O-C) and the aromatic phenyl rings (C=C and C-H). researchgate.net A characteristic absorption band for the amino group has been identified at 3025 cm⁻¹ in similar complex structures. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, an enhancement of traditional IR spectroscopy, offers higher resolution and sensitivity, making it a powerful tool for detailed structural elucidation. The FTIR spectrum of tetraphenyl 1,4-phenylene bis(phosphate) provides a detailed fingerprint of the molecule. The chemical structure, featuring phenyl groups linked to a phosphate ester, results in distinct vibrational peaks. usc.edu

Key functional groups and their corresponding vibrational frequencies are identified in the FTIR spectrum. Phenyl C=C stretching vibrations are typically observed in the 1600–1500 cm⁻¹ range. researchgate.netmdpi.com The prominent P=O stretching vibration is a strong indicator of the phosphate group and appears around 1292 cm⁻¹. researchgate.net The P-O-C linkages, central to the phosphate ester structure, are identified by intense P-O stretching bands, often appearing near 952-960 cm⁻¹. researchgate.netmarquette.edu Aromatic C-H stretching is observed at higher wavenumbers, around 3060 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are found in the 1260-1130 cm⁻¹ and 940-660 cm⁻¹ regions, respectively. researchgate.netusc.edumdpi.com

The table below summarizes the characteristic FTIR absorption bands for the functional groups within tetraphenyl 1,4-phenylene bis(phosphate), based on data from analogous compounds.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3059 - 3061 | usc.edu |

| Aromatic C=C | Stretching | 1488 - 1600 | researchgate.netmdpi.com |

| P=O | Stretching | ~1292 | researchgate.net |

| Aromatic C-H | In-plane bending | 1130 - 1260 | researchgate.net |

| P-O-C | Stretching | 952 - 960 | researchgate.netmarquette.edu |

| Aromatic C-H | Out-of-plane bending | 660 - 900 | researchgate.net |

Elemental Analysis (EA) for Stoichiometric Verification

Elemental Analysis (EA) is a crucial analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical composition to verify its purity and stoichiometric accuracy. The molecular formula for tetraphenyl 1,4-phenylene bis(phosphate) is C₃₀H₂₄O₈P₂. chemspider.comuni.lu Based on this formula, the theoretical elemental composition can be calculated to confirm the identity of a synthesized sample. researchgate.net

The expected elemental composition for C₃₀H₂₄O₈P₂ is presented in the following table.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 30 | 360.33 | 62.72% |

| Hydrogen | H | 1.008 | 24 | 24.192 | 4.21% |

| Oxygen | O | 15.999 | 8 | 127.992 | 22.28% |

| Phosphorus | P | 30.974 | 2 | 61.948 | 10.78% |

| Total | 574.462 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For aromatic compounds like tetraphenyl 1,4-phenylene bis(phosphate), UV-Vis spectra are typically characterized by absorptions arising from π → π* transitions within the phenyl rings. Studies on analogous compounds like triphenyl phosphate (TPP) show distinct absorbance maxima. usc.edu The UV spectrum for TPP in one study revealed absorption maxima (λ_max) at 204.8 nm, 255.4 nm, and 260.4 nm. usc.edu Similar patterns are expected for tetraphenyl 1,4-phenylene bis(phosphate) due to the presence of the same phenoxy chromophores. These electronic transitions are characteristic of the phenyl groups and confirm their presence within the molecular structure. usc.edu

The table below shows the expected UV-Vis absorption maxima for tetraphenyl 1,4-phenylene bis(phosphate), based on data for triphenyl phosphate.

| Compound | λ_max (nm) | Associated Transition | Reference |

| Triphenyl Phosphate (analog) | 204.8, 255.4, 260.4 | π → π* in phenyl rings | usc.edu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of tetraphenyl 1,4-phenylene bis(phosphate) by mapping the electron density of a single crystal. mdpi.com The analysis yields detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

The process involves growing a suitable single crystal of the compound, which is then irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the crystal structure. mdpi.com From this model, critical structural parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions are determined. researchgate.net Furthermore, X-ray crystallography elucidates intermolecular interactions, such as van der Waals forces or π-stacking, which govern the packing of molecules in the crystal lattice. Although a specific crystal structure for tetraphenyl 1,4-phenylene bis(phosphate) is not detailed in the reviewed literature, this methodology remains the gold standard for solid-state structural confirmation of such crystalline organic compounds. researchgate.net

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of materials. For tetraphenyl 1,4-phenylene bis(phosphate), these methods are critical for understanding its performance as a flame retardant.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals the onset temperature of decomposition and the pattern of mass loss, indicating whether the decomposition occurs in single or multiple steps. Studies on similar aryl phosphate esters like triphenyl phosphate (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP) show that these compounds can stabilize a polymer matrix, delaying its degradation. marquette.edu The thermal degradation of organophosphorus esters can proceed through mechanisms that involve the formation of phosphorus acids. mdpi.com

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions like melting and crystallization, as well as exothermic or endothermic decomposition processes. The analysis of related flame retardants indicates that their decomposition can contribute to the formation of a protective, thermally stable char layer (a condensed-phase mechanism) or release phosphorus-containing radical species into the gas phase to quench combustion reactions (a vapor-phase mechanism). mdpi.comresearchgate.net While some phosphates contribute significantly to char formation, others, like TPP, primarily act in the vapor phase and eventually evaporate at high temperatures. marquette.edu These analyses are crucial for elucidating the flame retardant mechanism of tetraphenyl 1,4-phenylene bis(phosphate) without reporting specific decomposition temperatures or mass loss percentages.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a framework for detailed analysis of molecular properties. Although quantum chemical calculations are mentioned in studies involving similar phosphate (B84403) esters, specific DFT results for tetraphenyl 1,4-phenylene bis(phosphate) are not detailed in the available research. researchgate.netacs.org

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)

An analysis of the electronic structure would reveal how electrons are distributed within the molecule. A key part of this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For tetraphenyl 1,4-phenylene bis(phosphate), a HOMO/LUMO analysis would pinpoint the most likely sites for electron transfer, offering clues into its reaction mechanisms.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional shape of a molecule, a process known as geometry optimization. This involves finding the lowest energy arrangement of its atoms. Conformational analysis further explores the different spatial orientations (conformers) the molecule can adopt due to the rotation around its single bonds. For a flexible molecule like tetraphenyl 1,4-phenylene bis(phosphate), with its multiple phenyl rings, this analysis would identify the most energetically favorable conformations and the energy barriers between them. This structural information is fundamental to understanding its interactions with other molecules.

Calculation of Quantum Chemical Parameters

From the electronic structure calculated via DFT, a host of quantum chemical parameters can be derived to quantify a molecule's reactivity. These include:

Chemical Hardness and Softness: Hardness indicates resistance to change in its electron distribution, while softness is the inverse. These parameters help predict reactivity patterns.

Ionization Potential: The energy required to remove an electron, corresponding to the HOMO energy.

Fukui Indices: These values indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of reactivity sites.

Calculation of these parameters for tetraphenyl 1,4-phenylene bis(phosphate) would provide a quantitative basis for predicting its chemical behavior.

Simulation of Spectroscopic Properties

DFT can simulate various types of spectra, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ³¹P atoms, aiding in the structural elucidation of the molecule and the assignment of experimental spectra.

IR Vibrational Frequencies: The simulation of infrared (IR) spectra predicts the frequencies at which the molecule's bonds will vibrate. Comparing a simulated IR spectrum with an experimental one helps to confirm the molecule's structure and functional groups. Studies on similar compounds often use Fourier Transformed Infrared Spectroscopy (FTIR) to analyze decomposition products. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) can simulate the electronic transitions that correspond to the absorption of ultraviolet-visible (UV-Vis) light, predicting the wavelengths of maximum absorption (λmax). This is key to understanding the material's color and photochemical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.org An MD simulation of tetraphenyl 1,4-phenylene bis(phosphate), either in isolation or interacting with a polymer matrix, would provide insights into its dynamic behavior. This could reveal how it moves, flexes, and orients itself within a material, which is critical for its role as a plasticizer or flame retardant. Such simulations could also model its interaction with surfaces or other chemical species, clarifying its mechanism of action on a molecular level.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the transition states and intermediates to determine the most likely reaction pathway. For tetraphenyl 1,4-phenylene bis(phosphate), this would be particularly useful in understanding its thermal decomposition, a key aspect of its flame retardant properties. researchgate.net By modeling how the molecule breaks down at high temperatures, researchers could identify the reactive fragments produced and understand how they inhibit combustion in either the gas or condensed phase.

Force Field Development for Molecular Simulations

Molecular simulations, particularly molecular dynamics (MD), are powerful tools for understanding the structure, dynamics, and interactions of molecular systems at an atomic level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying empirical force field, which is a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. ethz.ch For a complex molecule like tetraphenyl 1,4-phenylene bis(phosphate), a specific and well-parameterized force field is essential for obtaining meaningful simulation results.

The development of a force field for a novel molecule typically involves a multi-step process that integrates quantum mechanical (QM) calculations with experimental data. nih.govnih.gov While a specific, publicly available force field exclusively for tetraphenyl 1,4-phenylene bis(phosphate) is not documented in widespread literature, its parameterization would follow established methodologies applied to similar organophosphates and polymers. nih.govchemrxiv.org

The process generally begins by using a robust, existing force field, such as CHARMM or OPLS (Optimized Potentials for Liquid Simulations), as a baseline. nih.gov Parameters for bonded terms (bond stretching, angle bending) are often well-represented in these general force fields. However, the crucial dihedral angle parameters, which govern the conformational flexibility of the molecule—particularly the rotation around the P-O and C-O bonds—often require specific refinement. nih.gov

To achieve this, high-level QM calculations, typically using Density Functional Theory (DFT), are performed on molecular fragments of the target molecule to compute the energy profile associated with the rotation of specific dihedral angles. nih.govnih.gov The force field's torsional parameters are then adjusted to accurately reproduce this QM-derived energy surface. nih.gov In advanced force fields, dihedral cross-terms (CMAP) may be introduced to capture the correlated nature of adjacent bond rotations, further improving accuracy. nih.gov

Further validation and refinement involve comparing simulation results against known experimental data. For related compounds, this has included matching simulated melt densities, glass transition temperatures, and crystalline structures to experimental values. nih.govnih.gov For specialized applications, such as studying chemical reactions or interactions with surfaces, reactive force fields (ReaxFF) may be developed. chemrxiv.orgacs.org ReaxFF uses a bond-order-based formalism to allow for the continuous breaking and forming of chemical bonds, a feature absent in classical, non-reactive force fields. chemrxiv.orgacs.org The parameterization of ReaxFF is a more complex process, validated against DFT calculations of reaction pathways and energy barriers. chemrxiv.orgacs.org

A summary of the typical workflow for developing a classical force field for a molecule like tetraphenyl 1,4-phenylene bis(phosphate) is outlined below.

| Step | Action | Target Data Source | Purpose |

| 1. Initial Setup | Select a base force field (e.g., OPLS, CHARMM) and define the molecular topology. | Standard Force Field Libraries | Provide initial parameters for bonds and angles. |

| 2. Dihedral Parameterization | Perform QM/DFT scans on molecular fragments for key torsional angles (e.g., C-O-P-O). | Quantum Chemistry Calculations | Generate rotational energy profiles for fitting. |

| 3. Parameter Fitting | Adjust dihedral parameters in the force field to match the QM energy profiles. | QM Energy Profiles | Ensure accurate representation of conformational energies. |

| 4. Bulk Property Validation | Run MD simulations of the bulk (amorphous/melt) phase. | Experimental Data | Refine parameters to match properties like density and glass transition temperature. nih.govnih.gov |

| 5. Crystalline State Validation | Run MD simulations of the crystalline phase. | X-ray Diffraction Data | Ensure the model reproduces experimentally observed crystal packing and conformations. nih.gov |

Prediction of Chemical Reactivity and Selectivity based on Electronic Structure

The chemical reactivity and selectivity of tetraphenyl 1,4-phenylene bis(phosphate) can be effectively predicted using quantum chemical calculations that probe its electronic structure. nih.govnih.gov Methods based on Density Functional Theory (DFT) are particularly well-suited for this purpose, providing insights into how the molecule will interact with other chemical species, such as biological macromolecules or reactants in a degradation pathway. nih.govsemanticscholar.org

Key parameters derived from electronic structure calculations, often termed "global reactivity descriptors," help quantify a molecule's reactivity. nih.gov These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap generally implies higher reactivity. nih.gov